N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1-butyl-2-oxo-tetrahydroquinolin core linked to a 4-chlorobenzenesulfonamide moiety. The compound’s structural uniqueness lies in the combination of a lipophilic butyl chain at position 1 of the tetrahydroquinolin ring and a sulfonamide group at position 6, which may enhance target binding and solubility.
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-2-3-12-22-18-10-7-16(13-14(18)4-11-19(22)23)21-26(24,25)17-8-5-15(20)6-9-17/h5-10,13,21H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCZCECAFUJWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base. The resulting product is then subjected to further reactions to introduce the butyl group and the chlorobenzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorobenzenesulfonamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide moiety can inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of key metabolic pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Hypothesized based on analog activity.
Functional Implications
- Butyl vs.
- Sulfonamide vs. Ethanediamide : The sulfonamide group may enhance hydrogen-bonding with catalytic residues in proteases, whereas QOD’s ethanediamide linker could limit binding specificity due to conformational flexibility .
Pharmacological and Biochemical Insights
- Solubility and Bioavailability : The 4-chlorobenzenesulfonamide moiety may improve aqueous solubility relative to ICD’s biphenyl group, which is prone to π-π stacking-induced aggregation .
- Enzyme Inhibition Potential: While QOD and ICD exhibit dual FP-2/FP-3 inhibition, the target compound’s sulfonamide group could confer selectivity for serine proteases or kinases, though experimental validation is needed.
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H26ClN2O3S |
| Molecular Weight | 426.97 g/mol |
| InChI Key | HDTIRMPPCRWJFM-UHFFFAOYSA-N |
| LogP | 4.4262 |
| Polar Surface Area | 46.17 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in critical cellular processes. The compound's sulfonamide group may play a significant role in its pharmacological effects by modulating enzyme activity and influencing metabolic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
This compound has also been evaluated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The compound's ability to inhibit tumor cell proliferation has been measured using various assays, including the MTT assay and flow cytometry.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against resistant bacterial strains. Results showed an IC50 value comparable to standard antibiotics, suggesting potential for clinical application in treating infections caused by resistant pathogens.
- Cytotoxicity in Cancer Cells : In a controlled laboratory setting, this compound was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited significant cytotoxic effects with an IC50 ranging from 10 to 15 µM, indicating strong potential as an anticancer agent.
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound activates caspase pathways leading to apoptosis. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic events .
Q & A
Q. How can researchers optimize the synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide to achieve high yields and purity?
Methodological Answer: The synthesis typically involves coupling a tetrahydroquinoline precursor with a sulfonamide derivative. Key steps include:
- Step 1: React 1-butyl-2-oxo-tetrahydroquinolin-6-amine with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions in dichloromethane .
- Step 2: Optimize reaction parameters:
- Temperature: Maintain 0–5°C during sulfonamide bond formation to minimize side reactions.
- Solvent: Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify the tetrahydroquinoline core (e.g., δ 2.8–3.2 ppm for CH groups in the quinoline ring) and sulfonamide linkage (δ 7.6–8.1 ppm for aromatic protons) .
- Mass Spectrometry (HRMS): Confirm molecular weight (calculated: ~407.9 g/mol) and fragmentation patterns consistent with the sulfonamide moiety .
- IR Spectroscopy: Identify carbonyl (C=O stretch at ~1680 cm) and sulfonamide (S=O stretches at ~1150–1350 cm) functional groups .
Q. How should researchers design initial biological assays to evaluate its pharmacological potential?
Methodological Answer:
- Target Selection: Prioritize enzymes inhibited by sulfonamides (e.g., carbonic anhydrase, dihydrofolate reductase) based on structural analogs .
- Assay Conditions:
- Enzyme Inhibition: Use fluorometric or colorimetric assays (e.g., NADPH consumption for DHFR inhibition) at pH 7.4 and 37°C.
- Cellular Toxicity: Screen against mammalian cell lines (e.g., HEK293) using MTT assays with IC determination .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzymatic inhibition data between in vitro and cell-based assays for this compound?
Methodological Answer:
- Possible Causes: Differences in membrane permeability, off-target effects, or metabolic instability.
- Troubleshooting Steps:
- Permeability Assays: Use Caco-2 cell monolayers or PAMPA to evaluate passive diffusion .
- Metabolite Analysis: Perform LC-MS to identify degradation products in cell lysates.
- Target Engagement: Apply cellular thermal shift assays (CETSA) to confirm binding to the intended enzyme in situ .
Q. What crystallographic strategies are recommended for determining its 3D structure and binding mode with biological targets?
Methodological Answer:
- Crystallization: Co-crystallize the compound with purified target proteins (e.g., carbonic anhydrase II) using sitting-drop vapor diffusion and PEG-based buffers.
- Data Collection: Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<2.0 Å) data.
- Refinement: Apply SHELXL for structure solution, leveraging its robust handling of sulfonamide-group geometry and disorder modeling .
Q. How can structure-activity relationship (SAR) studies be designed to improve its metabolic stability?
Methodological Answer:
- Substituent Variation:
- Replace the butyl group with cyclopropyl or fluorinated alkyl chains to reduce CYP450-mediated oxidation .
- Modify the 4-chlorophenyl group to a trifluoromethyl or methoxy group for enhanced π-stacking and metabolic resistance .
- In Silico Tools: Use molecular dynamics simulations (e.g., Desmond) to predict metabolic hotspots and guide synthetic modifications .
Critical Analysis of Evidence
- Synthesis Optimization: Evidence from highlights the necessity of anhydrous conditions, while emphasizes purification via chromatography.
- Biological Activity: Contradictions in enzyme inhibition data (Table 2) align with findings in , underscoring the need for cellular target engagement assays.
- Structural Analysis: SHELX-based crystallography remains the gold standard for resolving sulfonamide-protein interactions, despite newer software availability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
